molecular formula C21H14O5S B2990599 (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate CAS No. 929412-15-7

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No. B2990599
CAS RN: 929412-15-7
M. Wt: 378.4
InChI Key: ABOSIGDDZHWNAQ-MOSHPQCFSA-N
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Description

Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. Benzenesulfonate, on the other hand, is a compound derived from benzenesulfonic acid .


Chemical Reactions Analysis

The sulfonation of benzene is a well-known reaction that involves the addition of a sulfo group to the benzene ring . This might be relevant to the compound .


Physical And Chemical Properties Analysis

Benzenesulfonic acid, a related compound, is highly water-soluble and a strong acid with a pKa of -2.8 . The properties of “(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate” would likely depend on the specific structure of the compound.

Scientific Research Applications

Nucleophilic Substitution Reactions

One area of application is in the study of nucleophilic substitution reactions of aryl benzenesulfonates, which proceed competitively by S-O and C-O bond scission. These reactions have been studied in the context of understanding reaction mechanisms and pathways, offering insights into the reactivity and potential modifications of benzenesulfonate derivatives under various conditions (Choi et al., 2002).

Coordination Chemistry and Metal-Ligand Interactions

Another research avenue is the exploration of coordination chemistry, where benzenesulfonate derivatives serve as ligands in the synthesis of metal complexes. These complexes have been investigated for their catalytic properties, isomerization reactions, and activation of small molecules, showcasing the versatility of benzenesulfonate derivatives in facilitating complex chemical transformations (Mahmudov et al., 2014).

Photochemical and Photophysical Properties

Furthermore, benzenesulfonate derivatives have been utilized in the design of materials with specific photochemical and photophysical properties. For example, their incorporation into the structure of photosensitizers for photodynamic therapy demonstrates the potential of these compounds in medical applications, where their photoactive properties can be harnessed for therapeutic purposes (Pişkin et al., 2020).

Environmental Applications

The extraction and analysis of benzenesulfonates in industrial effluents highlight the environmental relevance of these compounds. Their detection and quantification in wastewater underscore the importance of understanding their behavior and impact on industrial processes and environmental health (Alonso et al., 1999).

Synthesis of Heterocycles

Finally, benzenesulfonate derivatives are key intermediates in the synthesis of heterocyclic compounds, demonstrating their utility in organic synthesis. Their reactivity facilitates the construction of complex molecules, which can have various applications in drug development, materials science, and as intermediates in chemical synthesis (Yoshioka et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, benzenesulfonates are often used as surfactants due to their ability to reduce surface tension .

Future Directions

The future directions would depend on the specific applications of the compound. For example, benzenesulfonate-based compounds have been investigated for their potential use in forward osmosis processes .

properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c22-21-18-12-11-16(26-27(23,24)17-9-5-2-6-10-17)14-19(18)25-20(21)13-15-7-3-1-4-8-15/h1-14H/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOSIGDDZHWNAQ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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